molecular formula C10H11NO3 B8656364 Ethyl 2-(4-aminophenyl)-2-oxoacetate

Ethyl 2-(4-aminophenyl)-2-oxoacetate

Cat. No. B8656364
M. Wt: 193.20 g/mol
InChI Key: XQSGWFJORKIDCD-UHFFFAOYSA-N
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Patent
US04348399

Procedure details

A solution of 10 g. of ethyl p-nitrophenylglyoxylate in 10.0 ml. of ethanol is hydrogenated at room temperature and atmospheric pressure with 10% palladium-on-carbon catalyst until the starting material has disappeared by thin-layer chromatographic analysis. The system is purged with nitrogen, the reaction mixture is filtered through a celite pad and the solvent is evaporated. Recrystallization of the residue provides ethyl p-aminophenylglyoxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:6][CH:5]=1)([O-])=O>[Pd].C(O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10](=[O:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)OCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
The system is purged with nitrogen
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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